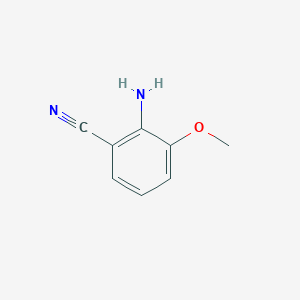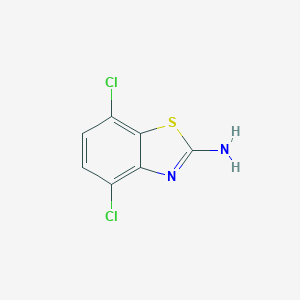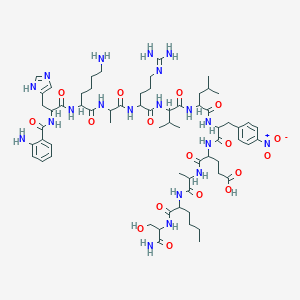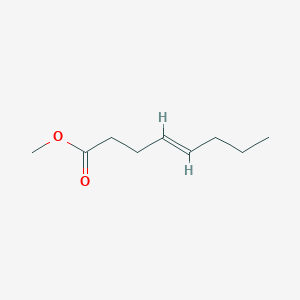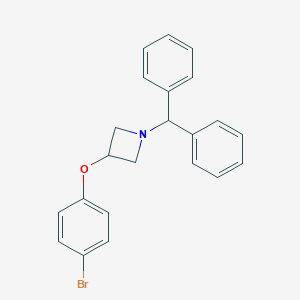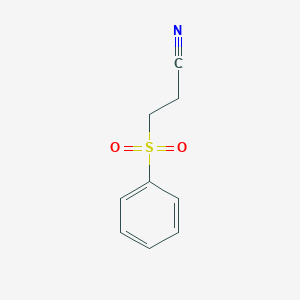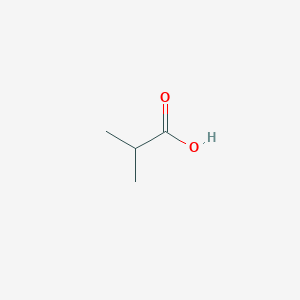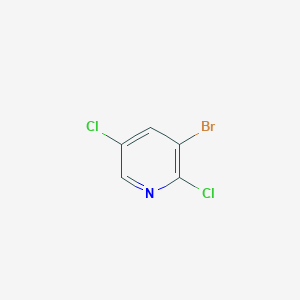
3-Bromo-2,5-dichloropyridine
Descripción general
Descripción
3-Bromo-2,5-dichloropyridine is a halogenated pyridine derivative, which is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various chemical entities. Although the provided papers do not directly discuss 3-Bromo-2,5-dichloropyridine, they do provide insights into similar halogenated pyridines and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 3-Bromo-2,5-dichloropyridine.
Synthesis Analysis
The synthesis of halogenated pyridines often involves regioselective halogenation reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions, which is a method that could potentially be adapted for the synthesis of 3-Bromo-2,5-dichloropyridine . Additionally, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine through carbon-carbon coupling reactions indicates the versatility of brominated pyridines in cross-coupling reactions, which could be relevant for the synthesis of 3-Bromo-2,5-dichloropyridine .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be determined using techniques such as X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was elucidated using this method, which could similarly be applied to determine the structure of 3-Bromo-2,5-dichloropyridine . The presence of halogens in the pyridine ring influences the molecular geometry and electronic distribution, which is crucial for understanding the reactivity of such compounds.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The regiocontrolled SNAr reaction on 2,3-dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines demonstrates the reactivity of brominated pyridines towards nucleophiles . This information can be used to predict the reactivity of 3-Bromo-2,5-dichloropyridine in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the presence and position of the halogen atoms on the pyridine ring. For instance, the crystal structure and spectroscopic evidence of hydrogen bonding in 3-bromo-5-hydroxy-2,6-dimethylpyridine suggest that halogen atoms can affect the hydrogen bonding patterns and, consequently, the physical properties of the compound . These insights can be used to infer the properties of 3-Bromo-2,5-dichloropyridine, such as its solubility, melting point, and potential for forming hydrogen bonds.
Aplicaciones Científicas De Investigación
3-Bromo-2,5-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It’s a light orange to yellow to green powder or crystal with a melting point of 37.0 to 41.0 °C . It’s soluble in methanol .
While specific applications for this compound are not readily available, pyridine and its derivatives (which would include 3-Bromo-2,5-dichloropyridine) play an important role in a large number of applications ranging from medicinal drugs to agriculture products . They are also used as enzyme inhibitors .
It’s worth noting that bromo and chloro substituted pyridines are often used as intermediates in the synthesis of various other compounds. For example, 2-Bromo-5-chloropyridine is used in the synthesis of novel halopyridinylboronic acids and esters . Similarly, 5-Bromo-2,4-dichloropyrimidine is used in the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs .
While specific applications for “3-Bromo-2,5-dichloropyridine” are not readily available, it’s worth noting that bromo and chloro substituted pyridines are often used as intermediates in the synthesis of various other compounds . Here are a few potential applications based on similar compounds:
-
Synthesis of Halopyridinylboronic Acids and Esters
- Application: 2-Bromo-5-chloropyridine is used in the synthesis of novel halopyridinylboronic acids and esters .
- Method: The bromo and chloro groups on the pyridine ring can undergo a palladium-catalyzed cross-coupling reaction with boronic acids to form the corresponding boronic esters .
- Outcome: The resulting boronic esters are useful intermediates in organic synthesis .
-
Synthesis of Positive Allosteric Modulators for GABA B Receptors
- Application: 5-Bromo-2,4-dichloropyrimidine is used in the synthesis of positive allosteric modulators for GABA B receptors .
- Method: The bromo and chloro groups on the pyrimidine ring can undergo a series of reactions including nucleophilic substitution and amide coupling to form the final product .
- Outcome: The resulting compounds can modulate the activity of GABA B receptors, which are potential targets for the treatment of various neurological disorders .
-
Synthesis of Pyridinepyrimidine Analogs
- Application: 5-Bromo-2,4-dichloropyrimidine is also used in the synthesis of pyridinepyrimidine analogs .
- Method: The bromo and chloro groups on the pyrimidine ring can undergo a series of reactions including nucleophilic substitution and ring closure to form the pyridinepyrimidine ring system .
- Outcome: The resulting pyridinepyrimidine analogs can be evaluated for their biological activity .
While specific applications for “3-Bromo-2,5-dichloropyridine” are not readily available, it’s worth noting that bromo and chloro substituted pyridines are often used as intermediates in the synthesis of various other compounds . Here are a few potential applications based on similar compounds:
-
Synthesis of Halopyridinylboronic Acids and Esters
- Application: 2-Bromo-5-chloropyridine is used in the synthesis of novel halopyridinylboronic acids and esters .
- Method: The bromo and chloro groups on the pyridine ring can undergo a palladium-catalyzed cross-coupling reaction with boronic acids to form the corresponding boronic esters .
- Outcome: The resulting boronic esters are useful intermediates in organic synthesis .
-
Synthesis of Positive Allosteric Modulators for GABA B Receptors
- Application: 5-Bromo-2,4-dichloropyrimidine is used in the synthesis of positive allosteric modulators for GABA B receptors .
- Method: The bromo and chloro groups on the pyrimidine ring can undergo a series of reactions including nucleophilic substitution and amide coupling to form the final product .
- Outcome: The resulting compounds can modulate the activity of GABA B receptors, which are potential targets for the treatment of various neurological disorders .
-
Synthesis of Pyridinepyrimidine Analogs
- Application: 5-Bromo-2,4-dichloropyrimidine is also used in the synthesis of pyridinepyrimidine analogs .
- Method: The bromo and chloro groups on the pyrimidine ring can undergo a series of reactions including nucleophilic substitution and ring closure to form the pyridinepyrimidine ring system .
- Outcome: The resulting pyridinepyrimidine analogs can be evaluated for their biological activity .
Safety And Hazards
“3-Bromo-2,5-dichloropyridine” is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if eye irritation persists or skin irritation occurs .
Propiedades
IUPAC Name |
3-bromo-2,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-9-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBHWRZEXFQNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512574 | |
| Record name | 3-Bromo-2,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dichloropyridine | |
CAS RN |
138006-41-4 | |
| Record name | 3-Bromo-2,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,5-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


